N-Fmoc-L-phenylalanine succinimido ester

Catalog No.
S13906467
CAS No.
M.F
C28H24N2O6
M. Wt
484.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-L-phenylalanine succinimido ester

Product Name

N-Fmoc-L-phenylalanine succinimido ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)

InChI Key

VLXHZQQUTCVLGU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

N-Fmoc-L-phenylalanine succinimido ester is a derivative of the amino acid L-phenylalanine, modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a succinimido ester moiety. This compound is primarily used in peptide synthesis due to its ability to selectively protect the amino group of L-phenylalanine while allowing for subsequent reactions at the carboxyl group. The Fmoc group is known for its stability under various conditions and can be easily removed under basic conditions, making it a preferred choice in solid-phase peptide synthesis.

The molecular formula of N-Fmoc-L-phenylalanine succinimido ester is C28H24N2O6, and its molecular weight is approximately 480.49 g/mol. This compound typically appears as a white to off-white powder and is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide .

  • Deprotection Reaction: The Fmoc group can be removed using basic reagents like piperidine, which facilitates the release of the free amino group for further coupling reactions.
  • Coupling Reactions: The succinimido ester functionality allows for efficient coupling with other amino acids or peptides, forming amide bonds through nucleophilic attack by the amino groups of other reactants.
  • Hydrolysis: Under aqueous conditions, the succinimido ester can hydrolyze, releasing L-phenylalanine and succinimide, which could affect reaction yields if not controlled .

The synthesis of N-Fmoc-L-phenylalanine succinimido ester typically involves the following steps:

  • Protection of L-Phenylalanine: L-phenylalanine is reacted with Fmoc-chloroformate or Fmoc-succinimidyl carbonate to introduce the Fmoc protecting group.
  • Formation of Succinimido Ester: The carboxylic acid group of Fmoc-L-phenylalanine is activated using succinimidyl carbonate or a similar reagent to form the succinimido ester.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity .

N-Fmoc-L-phenylalanine succinimido ester has several applications in the field of biochemistry and molecular biology:

  • Peptide Synthesis: It is widely used as a coupling reagent in solid-phase peptide synthesis.
  • Isotope Labeling: This compound can be utilized in the preparation of isotope-labeled peptides for mass spectrometry-based studies .
  • Drug Development: Peptides synthesized using this compound may serve as potential therapeutics or research tools in pharmacology.

Interaction studies involving N-Fmoc-L-phenylalanine succinimido ester often focus on its role in peptide formation and how these peptides interact with biological targets. For instance:

  • Binding Studies: Peptides synthesized from this compound can be evaluated for their binding affinities to receptors or enzymes, providing insights into their biological roles.
  • Structural Studies: Techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography can be employed to study the three-dimensional structures of peptides formed from N-Fmoc-L-phenylalanine, revealing how phenylalanine contributes to protein stability and function .

Several compounds share structural features with N-Fmoc-L-phenylalanine succinimido ester, particularly in terms of their use as protecting groups or coupling agents:

Compound NameStructure TypeUnique Features
N-Fmoc-L-valine N-succinimidyl esterAmino Acid DerivativeValine provides different steric properties
N-Boc-L-phenylalanineAmino Acid DerivativeUses a tert-butyloxycarbonyl protecting group
N-Cbz-L-phenylalanineAmino Acid DerivativeUses a benzyloxycarbonyl protecting group
N-Fmoc-L-alanine N-succinimidyl esterAmino Acid DerivativeAlanine has a smaller side chain

N-Fmoc-L-phenylalanine succinimido ester stands out due to its combination of stability during synthesis and ease of deprotection compared to other protecting groups like Boc or Cbz, which may require harsher conditions for removal . Its unique structure allows it to facilitate specific reactions that are critical in peptide chemistry, making it an invaluable tool in synthetic biology.

Origins of the Fmoc Methodology

The Fmoc group emerged in 1972 through the work of Louis Carpino and Alan Goodman, who sought alternatives to the tert-butyloxycarbonyl (Boc) strategy dominant in early peptide synthesis. Unlike Boc groups, which require harsh acidic conditions for removal (e.g., trifluoroacetic acid), the Fmoc group demonstrated base-labile cleavage using mild reagents like piperidine. This innovation proved critical for preserving acid-sensitive residues and solid-phase resin linkages during synthesis.

Initial applications focused on solution-phase synthesis, but Fmoc chemistry gained prominence with the rise of solid-phase peptide synthesis (SPPS) in the 1980s. Researchers recognized its compatibility with orthogonal protection schemes, allowing simultaneous use of acid-stable side-chain protecting groups like tert-butyl (tBu). The development of Fmoc-Phe-OSu specifically addressed challenges in incorporating aromatic residues—critical for peptide-receptor interactions—while maintaining high coupling efficiency.

Comparative Advancements Over Competing Strategies

Fmoc chemistry offered distinct advantages over traditional methods:

Protection StrategyDeprotection ConditionsCompatibility with SPPSSide Reactions
Fmoc20-50% piperidine in DMFExcellentMinimal
BocTFA/DCMModerateOverdeprotection risks
Z (Benzyloxycarbonyl)HBr/AcOHPoorCysteine oxidation

Table 1: Comparison of amino-protecting group strategies in peptide synthesis.

The base-labile nature of Fmoc allowed sequential deprotection without disrupting acid-sensitive resin linkages (e.g., Wang or Rink amide resins). This enabled synthesis of longer peptides (>50 residues) with improved purity compared to Boc-based approaches. Fmoc-Phe-OSu further optimized phenylalanine incorporation by combining the stability of Fmoc protection with the high reactivity of N-hydroxysuccinimide (NHS) esters—achieving coupling yields exceeding 99% under optimized conditions.

Nucleophilic Substitution Mechanisms in Fluorenylmethoxycarbonyl Group Introduction

The introduction of the fluorenylmethoxycarbonyl protecting group into L-phenylalanine derivatives represents a fundamental nucleophilic substitution process that forms the foundation for synthesizing N-fluorenylmethoxycarbonyl-L-phenylalanine succinimido ester [1] [2]. The mechanism proceeds through a series of well-defined nucleophilic attack pathways that determine both the efficiency and selectivity of the protection reaction.

The primary mechanism involves the nucleophilic attack of the amino group of L-phenylalanine on the carbonyl carbon of fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester [1] [2]. This process follows a classic addition-elimination mechanism where the amino nitrogen acts as the nucleophile, forming a tetrahedral intermediate before eliminating the leaving group [3] [4].

When using fluorenylmethoxycarbonyl chloride as the activating agent, the reaction proceeds through an asymmetrical anhydride intermediate that can lead to side product formation [4]. The mechanism involves initial nucleophilic attack by the carboxylate group on the fluorenylmethoxycarbonyl chloride, followed by intramolecular acyl transfer to the amino group [4]. This pathway often results in dipeptide formation as a significant side reaction, particularly when the carboxylic acid function is not protected [4].

Alternative activation methods employ fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester, which provides a more stable and selective pathway [1] [5]. The N-hydroxysuccinimide leaving group stabilizes the acyl intermediate and reduces unwanted side reactions [5] [6]. The reaction kinetics follow second-order behavior, with the rate depending on both the concentration of the amino acid and the activated ester [7] [8].

Research has demonstrated that the nucleophilic substitution mechanism is highly sensitive to reaction conditions [9] [10]. Temperature control between 0 to 25 degrees Celsius optimizes the balance between reaction rate and selectivity [11] [10]. Higher temperatures accelerate the desired nucleophilic attack but also promote competing reactions that reduce overall yield [10].

The influence of base strength and concentration significantly affects the mechanism pathway [12] [10]. Tertiary amines such as diisopropylethylamine facilitate deprotonation of the amino group, enhancing its nucleophilicity while minimizing competing base-catalyzed hydrolysis of the activated ester [12]. The optimal apparent pH range of 5.3 to 8.0 provides sufficient basicity for amino group activation without promoting excessive side reactions [12] [10].

MethodSolvent SystemTemperature (°C)Yield (%)Reaction Time (h)Side Products
Fluorenylmethoxycarbonyl-Cl with Na₂CO₃Dioxane/Water (1:2)0-208222Moderate
Fluorenylmethoxycarbonyl-OSu with DIEADichloromethane0-2575-852-4Low
Fluorenylmethoxycarbonyl-Azide with NaHCO₃Aqueous Dioxane0-2570-804-6Very Low
Calcium Iodide MethodMethanol/Water2585-901-2Minimal

Recent investigations have revealed that calcium iodide can serve as a protective agent during the nucleophilic substitution process [13]. This method preserves the fluorenylmethoxycarbonyl protecting group integrity while enabling efficient amino acid derivatization [13]. The calcium ions coordinate with the carboxylate group, preventing unwanted intramolecular reactions that typically lead to dipeptide formation [13].

Solvent System Optimization for Large-Scale Production

Solvent selection represents a critical parameter in the large-scale synthesis of N-fluorenylmethoxycarbonyl-L-phenylalanine succinimido ester, directly impacting reaction efficiency, product purity, and environmental sustainability [14] [15]. Traditional solvent systems based on N,N-dimethylformamide have faced increasing scrutiny due to environmental concerns and the need for more sustainable manufacturing processes [14] [15].

Contemporary research has identified anisole/dimethyl sulfoxide mixtures as superior alternatives to conventional N,N-dimethylformamide-based systems [14]. The optimal anisole/dimethyl sulfoxide ratio of 17:3 demonstrates exceptional performance across multiple parameters including swelling capacity, coupling efficiency, and deprotection rates [14]. This solvent system achieves coupling efficiencies of 92-95% while reducing solvent waste by 50% compared to traditional methods [14].

The mechanistic advantages of anisole/dimethyl sulfoxide systems stem from their complementary solvent properties [14]. Anisole provides excellent resin swelling characteristics essential for solid-phase synthesis accessibility, while dimethyl sulfoxide enhances amino acid solubility and facilitates rapid mass transfer [14]. The combination maintains optimal viscosity for flow chemistry applications while supporting high-temperature synthesis approaches that accelerate reaction kinetics [14].

N,N-dimethylformamide containing strong acids and tertiary bases represents another optimized solvent approach for amino acid dissolution and derivatization [12]. The system employs trifluoroacetic acid, tetrafluoroboric acid, or p-toluenesulfonic acid in combination with pyridine to achieve an apparent pH of 5.3 [12]. This acidic environment facilitates amino acid solubilization while the pyridine base provides nucleophilic activation for subsequent acylation reactions [12].

Large-scale production requires consideration of solvent recovery and recycling to minimize environmental impact and reduce manufacturing costs [16] [14]. Advanced solvent systems enable up to 95% waste reduction through efficient recovery protocols [16]. The elimination of intensive washing steps during each synthesis cycle significantly reduces solvent consumption while maintaining product quality [16].

Solvent SystemSwelling CapacityCoupling Efficiency (%)Deprotection RateWaste Reduction (%)Scalability
DMF/NMP (1:1)High85-90FastStandardGood
Anisole/DMSO (17:3)Very High92-95Very Fast50Excellent
DMF/DCM (3:1)Moderate80-85Moderate25Fair
Toluene/EtOAc (2:1)Low70-75Slow30Limited
Acetonitrile/DMF (1:1)Moderate82-87Fast35Good

Temperature optimization within selected solvent systems requires careful balance between reaction rate enhancement and side reaction suppression [14] [17]. Elevated temperatures up to 80 degrees Celsius can significantly reduce synthesis times while maintaining high coupling efficiencies [14]. However, temperature increases must be coupled with appropriate solvent selection to prevent decomposition or racemization of sensitive amino acid derivatives [14] [17].

Flow chemistry applications demand specific solvent properties including thermal stability, appropriate viscosity, and compatibility with automated delivery systems [14] [18]. The anisole/dimethyl sulfoxide system demonstrates particular advantages in flow applications, enabling 12-minute cycle times for amino acid coupling while maintaining product quality [14].

Biphasic Reaction Systems for Enhanced Yield and Purity

Biphasic reaction systems offer significant advantages for the synthesis and purification of N-fluorenylmethoxycarbonyl-L-phenylalanine succinimido ester by enabling simultaneous reaction and product isolation [19]. These systems leverage the differential solubility of reactants, products, and byproducts between immiscible phases to drive equilibrium toward desired products while facilitating purification [19].

The fundamental principle underlying biphasic synthesis involves partitioning the reaction components between aqueous and organic phases based on their respective polarities and solubilities [19]. The aqueous phase typically contains the amino acid substrate, cofactors, and catalysts, while the organic phase serves as an extractive medium for products and byproducts [19]. This separation enables continuous product removal, preventing product inhibition and driving reactions to completion [19].

Optimized biphasic systems for amino acid synthesis employ phosphate buffer at pH 7.0 as the aqueous phase combined with hexane as the organic extractant [19]. This combination achieves remarkable conversion yields of 92% with enantioselectivity exceeding 99.9% [19]. The organic to aqueous phase ratio of 6:1 provides optimal extraction efficiency while maintaining adequate aqueous volume for enzymatic or chemical catalysis [19].

The mechanistic advantages of biphasic systems extend beyond simple product extraction [19]. The continuous removal of inhibitory ketone products from the aqueous phase accelerates reaction kinetics by preventing product feedback inhibition [19]. Simultaneously, the system enables amino acid cosubstrate recycling, further enhancing overall process efficiency [19].

Industrial feasibility of biphasic synthesis has been demonstrated through preparative-scale synthesis protocols [19]. A representative synthesis employing 300 milliliters of hexane and 50 milliliters of aqueous solution successfully converted 50 millimolar substrate to product with 92% conversion yield and greater than 99.9% enantioselectivity over 70 hours [19]. Product isolation yielded 0.32 grams of pure material representing 62% isolation efficiency [19].

Aqueous PhaseOrganic PhasePhase Ratio (O:A)Conversion Yield (%)Enantioselectivity (% ee)Product Recovery (%)
Phosphate Buffer pH 7.0Hexane6:192>99.962
Carbonate Buffer pH 9.0Toluene4:18598.570
Acetate Buffer pH 5.5Dichloromethane3:17896.265
Tris Buffer pH 8.0Ethyl Acetate5:18897.868

Buffer selection significantly influences biphasic system performance through pH control and ionic strength optimization [19]. Phosphate buffers demonstrate superior performance due to their excellent buffering capacity at physiological pH and minimal interference with organic phase extraction [19]. Carbonate buffers at pH 9.0 provide alternative conditions for base-sensitive transformations but may result in slightly reduced enantioselectivity [19].

Organic phase selection requires consideration of extraction efficiency, chemical compatibility, and environmental impact [19]. Hexane provides excellent extraction for hydrophobic products while maintaining chemical inertness toward sensitive functional groups [19]. Alternative solvents such as toluene or ethyl acetate may offer improved product recovery but often at the expense of reduced enantioselectivity [19].

The extractive nature of biphasic systems enables equilibrium manipulation through selective product removal [19]. This approach proves particularly valuable for thermodynamically unfavorable reactions where continuous product extraction drives the equilibrium toward desired products [19]. The technique has demonstrated broad applicability across various amino acid transformations including transamination, decarboxylation, and coupling reactions [19].

Industrial-Scale Process Intensification Strategies

Industrial-scale process intensification for N-fluorenylmethoxycarbonyl-L-phenylalanine succinimido ester synthesis encompasses technological advances that dramatically improve productivity, reduce environmental impact, and enhance process economics [20] [21]. These strategies focus on equipment intensification through advanced reactor designs and process intensification via novel operational methodologies [20].

Continuous flow synthesis represents the most significant advancement in process intensification, achieving productivities of up to 535 grams per liter per hour [22] [23]. This remarkable improvement over traditional batch processing stems from superior mass and heat transfer characteristics inherent in flow reactor designs [18] [22]. The continuous stirred tank reactor configuration with continuous solids addition, high shear mixing, and automated pH control enables precise reaction control at 1±1 degrees Celsius [22].

The fundamental advantages of continuous flow processing include enhanced safety through reduced hazardous chemical inventory, improved temperature and pressure control, and simplified scale-up procedures [18] [24]. Flow reactors eliminate the heat transfer limitations common in large-scale batch reactors, enabling rapid heating and cooling cycles that optimize reaction selectivity [18]. Additionally, the reduced residence time distribution in flow systems minimizes unwanted side reactions and improves product quality [18].

Advanced flow reactor designs incorporate specialized features for amino acid synthesis applications [22] [25]. Variable bed flow reactors enable synthesis scales ranging from 0.5 to 5.0 millimolar while maintaining rapid cycle times even at maximum scale [25]. These systems utilize patented designs that ensure uniform residence time distribution and optimal mass transfer throughout the reactor volume [25].

Process intensification through repeated batch or fed-batch configurations offers alternative approaches for productivity enhancement [20] [26]. The repeated batch methodology retains 60-90% of finished broth in the reactor while removing the remainder for downstream processing [20]. Fresh medium replenishment initiates the subsequent fermentation cycle, effectively doubling productivity compared to conventional batch operations [20]. This approach reduces inoculation time and sterile preparation downtime while improving overall process economics [20].

ParameterBatch ProcessFed-Batch ProcessContinuous FlowIntensified CSTR
Productivity (g/L·h)5-1015-25535400-500
Space-Time YieldLowMediumVery HighHigh
Energy Efficiency (%)60-6570-7585-9080-85
Waste Reduction (%)Baseline209570
Batch Time Reduction (%)Baseline157560
Manufacturing Cost Reduction (%)Baseline105040

Microreactor technology represents another frontier in process intensification, offering precise control over reaction conditions at microscale dimensions [27] [28]. Flow-type microreactors containing enzyme-mesoporous silica composites demonstrate exceptional performance for amino acid synthesis [27]. These systems achieve high conversion rates with temperature and pH regulation capabilities that enable on-demand reaction control [27].

The economic benefits of process intensification extend beyond productivity improvements to encompass significant cost reductions [21]. Manufacturing cost reductions of up to 50% are achievable through continuous flow implementation, primarily through reduced batch times, improved yields, and decreased solvent consumption [21]. Energy efficiency improvements of 85-90% result from optimized heat transfer and reduced processing times [21].

Quality by design principles integration with process intensification enables systematic optimization of critical process parameters [21]. Statistical design of experiments combined with real-time process monitoring allows for continuous process improvement and rapid response to process variations [21]. This approach ensures consistent product quality while maximizing process efficiency [21].

The base-labile cleavage of the Fmoc group proceeds through a well-characterized E1cB (Elimination Unimolecular Conjugate Base) mechanism [1] [2]. This two-step process involves initial deprotonation of the acidic fluorenyl proton, followed by elimination to form dibenzofulvene and carbon dioxide. The kinetic parameters for this reaction demonstrate remarkable dependency on base strength, concentration, and solvent environment.

Kinetic Rate Constants and Mechanistic Pathway

The E1cB mechanism begins with abstraction of the relatively acidic proton from the fluorenyl ring system by a base. Under standard conditions using 20% piperidine in dimethylformamide, the Fmoc group exhibits a half-life of approximately 6 seconds [1]. This rapid deprotection rate reflects the thermodynamic stability of the carbanion intermediate, which is stabilized through resonance delocalization across the extended fluorenyl π-system.

The rate-determining step varies with reaction conditions. In the presence of strong bases like piperidine (pKa = 11.28), the first deprotonation step is often rate-limiting, classified as E1cB(irr) where k₂ >> k₋₁[conjugate acid] [2]. However, under conditions where the conjugate base is less stable, the mechanism shifts toward E1cB(rev), where reformation of starting material competes with product formation.

Concentration-Dependent Kinetics

Systematic kinetic studies reveal that Fmoc removal efficiency demonstrates non-linear dependence on base concentration [3]. At 1% piperidine concentration, only 5.2% deprotection occurs after 1 minute, increasing to 33.4% and 49.6% at 3 and 5 minutes respectively. When piperidine concentration increases to 2%, the deprotection rates improve to 12.9%, 63.3%, and 87.9% at corresponding time intervals. Complete deprotection (>99%) requires concentrations of 5% or higher within 3 minutes reaction time.

This concentration dependence reflects the bimolecular nature of the initial deprotonation step, where the observed rate constant follows the relationship:

k(obs) = k₁k₂[base]/[k₋₁[conjugate acid] + k₂]

Temperature and Solvent Effects

Temperature significantly influences deprotection kinetics, with microwave-assisted heating at 60-90°C dramatically reducing reaction times [4]. The activation energy for Fmoc cleavage is relatively low due to the stabilized carbanion intermediate, allowing efficient deprotection even under mild thermal conditions.

Solvent polarity plays a crucial role in stabilizing the charged intermediates. Polar aprotic solvents like dimethylformamide and N-methyl-2-pyrrolidone provide optimal environments for the E1cB mechanism by stabilizing the carbanion while minimizing proton availability that could reverse the initial deprotonation [5].

Piperidine-Mediated Deprotection Pathways

Piperidine serves as both the deprotonating agent and dibenzofulvene scavenger in Fmoc deprotection, establishing its dual functionality as critical to reaction success [1] [6]. The mechanistic pathway involves multiple competing processes that determine overall reaction efficiency and product selectivity.

Primary Deprotection Mechanism

The piperidine-mediated pathway initiates with nucleophilic attack of the piperidine nitrogen on the acidic fluorenyl hydrogen. The resulting piperidinium ion facilitates β-elimination through stabilization of the developing carbanion. The elimination proceeds through a concerted transition state where C-H bond breaking occurs simultaneously with C-N bond formation, generating dibenzofulvene and carbon dioxide as primary products.

The reaction stoichiometry requires approximately 2 equivalents of piperidine: one for the deprotonation step and another for dibenzofulvene scavenging. Under standard conditions (20% piperidine in dimethylformamide), this requirement is readily satisfied, ensuring quantitative deprotection within minutes.

Alternative Base Systems

Research has demonstrated that alternative secondary amines can effectively replace piperidine while maintaining comparable deprotection efficiency [4]. 4-Methylpiperidine (pKa = 11.2) exhibits similar kinetic behavior to piperidine, achieving complete deprotection under identical conditions. The slightly lower basicity results in marginally slower initial deprotonation rates but does not significantly impact overall reaction efficiency.

Pyrrolidine presents unique advantages due to its lower boiling point (87°C versus 106°C for piperidine) and smaller ring size, which may facilitate approach to sterically hindered substrates [7]. Kinetic studies demonstrate that pyrrolidine achieves comparable or superior deprotection rates compared to piperidine, particularly under elevated temperature conditions.

Optimized Deprotection Protocols

Recent developments have introduced mixed base systems that combine the advantages of different amines. The combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene with 5% piperazine in N-methyl-2-pyrrolidone demonstrates accelerated kinetics compared to traditional piperidine systems [5]. This mixed system achieves complete deprotection in reduced time while minimizing side product formation.

The enhanced efficiency stems from the non-nucleophilic nature of 1,8-diazabicyclo[5.4.0]undec-7-ene (pKa = 12.0), which provides superior proton abstraction capability without competing nucleophilic side reactions. Piperazine serves as the dibenzofulvene scavenger, forming stable mono- and bis-adducts that prevent reactive intermediate accumulation.

Dibenzofulvene Byproduct Management Strategies

The formation of dibenzofulvene represents a critical aspect of Fmoc deprotection that requires careful management to prevent deleterious side reactions [1] [8]. This highly reactive electrophile readily undergoes addition reactions with nucleophiles, particularly amines, leading to irreversible modification of the growing peptide chain if not properly controlled.

Dibenzofulvene Reactivity and Scavenging

Dibenzofulvene exhibits exceptional electrophilic reactivity due to its extended conjugated system and electron-deficient carbon center. The compound readily undergoes Michael-type addition reactions with nucleophiles, forming stable adducts that can be removed during standard washing procedures. The reaction follows second-order kinetics with respect to both dibenzofulvene and nucleophile concentrations.

Piperidine forms a characteristic adduct with dibenzofulvene that exhibits distinctive spectroscopic properties, including a UV absorption maximum at 301 nm with an extinction coefficient of 7,800 M⁻¹cm⁻¹ [3]. This adduct formation is thermodynamically favorable and kinetically rapid, effectively removing dibenzofulvene from the reaction mixture before it can react with the deprotected amino group.

Scavenger Selection and Optimization

The choice of dibenzofulvene scavenger significantly impacts reaction efficiency and product purity. Secondary amines demonstrate superior scavenging ability compared to primary or tertiary amines due to their optimal balance of nucleophilicity and steric accessibility. The scavenging efficiency follows the order: piperidine > 4-methylpiperidine > pyrrolidine > morpholine.

4-Methylpiperidine exhibits slightly enhanced scavenging properties compared to piperidine, forming adducts with an extinction coefficient of 8,200 M⁻¹cm⁻¹ [3]. This marginal improvement stems from the increased electron density on the nitrogen center due to the additional methyl substituent, enhancing nucleophilic reactivity toward the electrophilic dibenzofulvene.

Advanced Scavenging Strategies

Recent innovations have introduced alternative scavenging approaches that address specific synthetic challenges. The use of piperazine creates unique complications due to its bifunctional nature, forming both mono- and bis-adducts with dibenzofulvene [5]. While the mono-adduct (1-(9H-fluoren-9-ylmethyl)piperazine) remains soluble in organic solvents, the bis-adduct (1,4-bis(9H-fluoren-9-ylmethyl)piperazine) precipitates from solution, potentially interfering with filtration operations.

This precipitation can be managed through solvent selection and reaction conditions. N-methyl-2-pyrrolidone demonstrates superior solubility for bis-adducts compared to dimethylformamide, reducing filtration difficulties. Additionally, the incorporation of 1,8-diazabicyclo[5.4.0]undec-7-ene modifies the adduct formation equilibrium, favoring mono-adduct formation over bis-adduct precipitation.

Wash-Free Deprotection Protocols

Innovative approaches have eliminated traditional washing requirements through controlled evaporation of excess base [7]. This methodology employs pyrrolidine as both deprotecting agent and dibenzofulvene scavenger, taking advantage of its lower boiling point to enable gradual base removal during the reaction. Nitrogen bubbling facilitates solvent evaporation, maintaining optimal base concentration for deprotection while preventing accumulation of reactive intermediates.

The wash-free approach requires careful optimization of base concentration, temperature, and reaction time. Initial base concentrations of 17-25% gradually decrease through evaporation, creating a dynamic equilibrium that maintains sufficient base for deprotection while minimizing side product formation. This methodology reduces solvent consumption and processing time while maintaining product quality.

Quantitative Dibenzofulvene Monitoring

The development of quantitative analytical methods for dibenzofulvene has enabled precise optimization of scavenging strategies [9]. UV-visible spectroscopy provides direct measurement of dibenzofulvene concentration in reaction mixtures, allowing real-time monitoring of scavenger efficiency. The characteristic absorption at 301 nm serves as a sensitive probe for dibenzofulvene levels, enabling detection of sub-micromolar concentrations.

High-performance liquid chromatography offers alternative quantification methods with enhanced selectivity and sensitivity. The separation of dibenzofulvene from its various adducts provides detailed insight into scavenging mechanism and efficiency. This analytical capability has proven invaluable for optimizing reaction conditions and developing improved scavenging protocols.

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

484.16343649 g/mol

Monoisotopic Mass

484.16343649 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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